6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
“6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound . It is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This synthesis has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular formula of “6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is C7H5BrClN3 . The molecular weight is 246.49 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” include a molecular weight of 246.49 . Unfortunately, specific information about its density, boiling point, melting point, and flash point was not available in the sources.Scientific Research Applications
Anticancer Research
Pyrrolo[2,3-d]pyrimidine derivatives, including 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, have been synthesized and tested in vitro against several human cancer cell lines . These compounds have shown promising results, particularly against MCF7, a breast cancer cell line . The study also found that these compounds can induce apoptosis, a type of programmed cell death, in cancer cells .
Molecular Docking Studies
Molecular docking studies have been conducted with pyrrolo[2,3-d]pyrimidine derivatives . These studies aim to predict the behavior of these compounds when they interact with biological targets, such as proteins. This information can be useful in drug design .
Synthesis of Tyrosine Kinase Inhibitors
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be used as an intermediate in the synthesis of tyrosine kinase inhibitors . These inhibitors can block the action of tyrosine kinases, enzymes that can promote the growth and survival of cancer cells .
Preparation of CDK4/6 Inhibitors
This compound can also be used in the preparation of CDK4/6 inhibitors . These inhibitors can block the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), proteins that are involved in cell cycle regulation. By inhibiting these proteins, the growth of cancer cells can be slowed down or stopped .
Anti-Breast-Cancer Activity Evaluation
Pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-breast-cancer activity . Some of these compounds have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
Synthesis of Ribociclib Intermediates
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a derivative of 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is used in the synthesis of intermediates for Ribociclib. Ribociclib is a selective and potent inhibitor of CDK4/6 and is used in cancer therapy, particularly for hormone receptor-positive breast cancer.
Safety and Hazards
properties
IUPAC Name |
6-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAAGBRTPPZHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
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